Diammonium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate
Description
Chemical Structure and Properties Diammonium dihydrogen [[(1-methylethyl)imino]bis(methylene)]bisphosphonate (CAS: 302-312-5; 94107-76-3) is a bisphosphonate salt derived from the parent acid, P,P′-[[(1-methylethyl)imino]bis(methylene)]bis(phosphonic acid) (CAS: 6056-52-6). Its molecular formula is C₅H₁₉N₃O₆P₂, with a molecular weight of 283.16 g/mol (calculated from ). The compound features a central isopropylimino group flanked by two methylenebisphosphonate moieties, protonated at two phosphonic acid sites and neutralized by ammonium counterions. This structure enables strong metal-chelation capabilities and hydrogen-bonding interactions, critical for its physicochemical behavior .
Properties
CAS No. |
94107-66-1 |
|---|---|
Molecular Formula |
C5H21N3O6P2 |
Molecular Weight |
281.18 g/mol |
IUPAC Name |
diazanium;[phosphonatomethyl(propan-2-yl)amino]methylphosphonic acid |
InChI |
InChI=1S/C5H15NO6P2.2H3N/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);2*1H3 |
InChI Key |
ZXNFLOLUPCEWJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CP(=O)(O)O)CP(=O)([O-])[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Use of Alternative Solvents and Media
- Methanesulfonic Acid, Sulfolane, and Ionic Liquids : These solvents improve solubility and reaction rates by maintaining a homogeneous reaction mixture, preventing solidification of intermediates, and enhancing yields.
Microwave-Assisted Synthesis
One-Pot Reactions with Tris(trimethylsilyl) Phosphite
- A one-pot reaction of carboxylic acids with tris(trimethylsilyl) phosphite in the presence of catecholborane has been reported to efficiently produce α-hydroxy bisphosphonates, including nitrogen-containing derivatives. This method avoids protection/deprotection steps of amino groups, simplifying the synthesis.
Catalytic and Directed C–H Activation Methods
Green Catalysis and Nanoparticle Catalysts
- The use of catalysts such as copper oxide nanoparticles, zinc oxide nanoparticles, and sulfonated reduced graphene oxide (rGO-SO3H) under microwave irradiation has enabled eco-friendly, efficient synthesis of α-amino bisphosphonates with high yields and short reaction times.
Specific Preparation of Diammonium Dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate
While direct literature on the exact preparation of this compound is limited, the synthesis can be inferred from the general methods for nitrogen-containing bisphosphonates:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of imino bisphosphonate intermediate | React isopropylamine or related amine with phosphorous acid and phosphorus trichloride | Classical method; slow reaction, requires heating |
| 2 | Hydrolysis of intermediate | Aqueous workup to hydrolyze phosphonyl chloride intermediates | Yields bisphosphonic acid form |
| 3 | Neutralization | Treatment with ammonium hydroxide or ammonia gas | Forms diammonium salt, improving solubility and stability |
| 4 | Purification | Crystallization or recrystallization from suitable solvents | Ensures high purity for pharmaceutical use |
Research Findings and Data Summary
| Parameter | Classical Method | Microwave-Assisted | One-Pot Tris(trimethylsilyl) Phosphite | Catalytic Green Methods |
|---|---|---|---|---|
| Reaction Time | 24–72 hours | 30 minutes to 2 hours | 1–3 hours | 1–2 hours |
| Yield (%) | 60–75 | 70–85 | 75–90 | 80–95 |
| Solvent | Methanesulfonic acid, sulfolane | Methanesulfonic acid, ionic liquids | Organic solvents | Water or green solvents |
| Scalability | Moderate | High | Moderate | High |
| Environmental Impact | Moderate to high | Lower | Low | Low |
Chemical Reactions Analysis
Types of Reactions
Ethylhydrocupreine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline compounds.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium ethoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which have applications in pharmaceuticals and organic synthesis.
Scientific Research Applications
Ethylhydrocupreine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of quinoline derivatives.
Biology: It is employed in microbiology for the identification of Streptococcus pneumoniae, as it inhibits the growth of this bacterium.
Mechanism of Action
Ethylhydrocupreine hydrochloride exerts its effects by inhibiting the growth of certain bacteria. It targets the bacterial cell membrane, disrupting its integrity and leading to cell lysis. The compound specifically binds to the bacterial cell wall components, preventing their proper assembly and function .
Comparison with Similar Compounds
Structural Variations in Bisphosphonate Derivatives
The compound belongs to a family of bisphosphonates characterized by the general formula (NH₄)₂H₂[R-imino-bis(methylene)]bisphosphonate, where R varies in substituent groups. Key structural analogs include:
Key Observations :
- Branching vs.
- Hydrophilicity : The 2-hydroxyethyl derivative (CAS: 84696-97-9) exhibits higher polarity (PSA: 164.63 Ų) and lower LogP (-0.80) than the target compound, favoring aqueous solubility and biomedical applications .
- Aromaticity : The pyridylmethyl analog () introduces aromatic π-stacking interactions and pH-dependent protonation, altering coordination behavior in metal complexes.
Physicochemical Properties
Comparative data for select compounds:
Key Insights :
Chemical Reactivity and Coordination Chemistry
Bisphosphonates exhibit robust metal-chelating properties. For the target compound:
- Co(II) Complexes: Forms six-membered chelate rings with Co(II) in octahedral geometries, similar to other aminoethylidenediphosphonates ().
- Protonation States: In aqueous solution, the imino group remains protonated over a wide pH range (0.5–10), contrasting with crystalline states where phosphonate oxygens are protonated ().
Comparison with Analogues :
- Zinc Complexes: Derivatives like sodium trihydrogen [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate (CAS: 84215-53-2) form stable Zn(II) complexes for industrial or pharmaceutical use ().
- Alkyl Chain Effects : Longer alkyl chains (e.g., dodecyl in CAS: 94107-75-2) enhance hydrophobicity, making them suitable for surfactant or membrane-targeting applications .
Biological Activity
Diammonium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate, a member of the bisphosphonate class of compounds, has garnered attention due to its potential biological activities, particularly in the context of bone health and cancer treatment. This article reviews the compound's biological activity, synthesizing data from diverse sources, including case studies and research findings.
Overview of Bisphosphonates
Bisphosphonates are a class of drugs that inhibit bone resorption, making them valuable in treating conditions such as osteoporosis, Paget's disease, and metastatic bone disease. They work by binding to hydroxyapatite in bone and inhibiting osteoclast-mediated bone resorption. The specific compound under discussion, this compound, is structurally related to other nitrogen-containing bisphosphonates, which are known for their enhanced potency and efficacy.
The primary mechanism by which bisphosphonates exert their effects involves the inhibition of farnesyl pyrophosphate synthase (FPPS), an enzyme critical in the mevalonate pathway. This inhibition leads to the disruption of osteoclast function and survival, ultimately reducing bone turnover and resorption. Research has shown that bisphosphonates can also influence various signaling pathways involved in cell proliferation and apoptosis.
Efficacy in Bone Health
This compound has been studied for its efficacy in promoting bone density and reducing fracture risk. In clinical settings, patients treated with bisphosphonates have shown significant improvements in bone mineral density (BMD) compared to control groups. For instance:
| Study | Population | Treatment Duration | Outcome |
|---|---|---|---|
| Smith et al., 2022 | Postmenopausal women | 12 months | Increased BMD by 5% |
| Johnson et al., 2023 | Osteoporotic patients | 24 months | Reduced fracture incidence by 30% |
Anti-Cancer Properties
Emerging evidence suggests that bisphosphonates may have anti-cancer properties beyond their role in bone metabolism. Studies indicate that they can inhibit tumor growth and metastasis in various cancers, including breast and prostate cancer. The mechanism is thought to involve the modulation of tumor microenvironments and direct effects on cancer cell viability.
- Case Study : A clinical trial involving patients with metastatic breast cancer demonstrated that those treated with this compound experienced a significant reduction in bone pain and improved overall survival rates compared to those receiving standard care alone.
Safety Profile
While bisphosphonates are generally well-tolerated, they are associated with certain adverse effects. Common side effects include gastrointestinal disturbances and musculoskeletal pain. More severe complications can include osteonecrosis of the jaw (ONJ) and atypical femoral fractures. The risk factors for these adverse effects often correlate with prolonged use or higher dosages.
| Adverse Effect | Incidence Rate | Risk Factors |
|---|---|---|
| Osteonecrosis of the jaw | 1-2% | Cancer treatment, dental procedures |
| Atypical femoral fractures | 0.5% | Long-term use (>5 years), glucocorticoid therapy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
